molecular formula C10H12N2O B3023362 N-methylindoline-2-carboxamide CAS No. 77920-71-9

N-methylindoline-2-carboxamide

Cat. No.: B3023362
CAS No.: 77920-71-9
M. Wt: 176.21 g/mol
InChI Key: BAUHDHWVXAOSEF-UHFFFAOYSA-N
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Description

N-methylindoline-2-carboxamide is a heterocyclic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indoline ring system with a carboxamide group at the second position and a methyl group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxides and hydroxylated derivatives.

    Reduction Products: Amines and reduced carboxamide derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated indoline derivatives.

Biochemical Analysis

Biochemical Properties

N-methylindoline-2-carboxamide has been found to interact with a variety of enzymes and proteins. The presence of a carboxamide moiety in indole derivatives like this compound can form hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, indole derivatives have been found to exhibit antitubercular and cytotoxic activities against certain strains of Mycobacterium tuberculosis and pediatric glioblastoma multiforme (GBM) cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the mycobacterial membrane protein large 3 transporter (MmpL3). When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of carbohydrates, lipids, and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for this compound have not been identified, it’s likely that it interacts with various cellular components to be distributed within cells .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHDHWVXAOSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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